Nonanoyl Coenzyme A Sodium Salt
Description
Definition and Classification as a Medium-Chain Fatty Acyl-CoA
This compound belongs to the acyl-CoA family, characterized by a nine-carbon saturated fatty acid (nonanoic acid) linked to coenzyme A via a thioester bond. Classified as a medium-chain acyl-CoA (C6–C12), it occupies a metabolic niche distinct from short- (C2–C5) and long-chain (C14–C20) derivatives. The molecular structure comprises three domains:
- Adenosine-3',5'-diphosphate (ADP moiety)
- Pantothenate-β-mercaptoethylamine linker
- Nonanoyl group (CH3(CH2)7CO-) attached to the sulfhydryl terminus
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H52N7O17P3S·xNa | |
| Molecular Weight | 907.76 g/mol (free acid) | |
| Solubility | Water-soluble (sodium salt) | |
| Absorption Maxima | 260 nm (adenine moiety) |
The sodium counterion enhances solubility in aqueous buffers, facilitating its role in enzymatic reactions.
Historical Context in Biochemical Research
The study of acyl-CoAs originated with Fritz Lipmann's 1946 discovery of coenzyme A. Nonanoyl-CoA emerged as a model substrate in the 1980s during investigations of medium-chain acyl-CoA dehydrogenase (MCAD) kinetics. Key milestones include:
- 1985 : Crystal structure determination of MCAD revealed preferential binding to octanoyl-CoA (C8), with nonanoyl-CoA (C9) serving as a borderline substrate.
- 2006 : Saccharomyces cerevisiae studies demonstrated peroxisomal thioesterase Pte1p activity toward 8-methyl-nonanoyl-CoA, highlighting branched-chain metabolism.
- 2015 : Discovery of RevS acyl-CoA ligase in Streptomyces sp. SN-593 enabled enzymatic synthesis of nonanoyl-CoA for polyketide biosynthesis.
These advances established nonanoyl-CoA as a tool for probing enzyme specificity and metabolic flux analysis.
Significance in Metabolic Pathways
Nonanoyl-CoA participates in two primary metabolic contexts:
1. β-Oxidation Cycle
As a substrate for acyl-CoA dehydrogenases (ACADs), it undergoes four enzymatic steps:
- Dehydrogenation : ACADs abstract protons from C2 and C3, forming trans-Δ²-enoyl-CoA.
- Hydration : Enoyl-CoA hydratase adds water across the double bond.
- Oxidation : 3-hydroxyacyl-CoA dehydrogenase generates a ketone group.
- Thiolysis : Thiolase cleaves the chain, producing acetyl-CoA and heptanoyl-CoA.
2. Polyketide Biosynthesis
In Streptomyces, RevS ligase converts nonanoic acid to nonanoyl-CoA, which RevT carboxylase transforms into 2-alkylmalonyl-CoA extender units for polyketide antibiotics.
Equation 1 : ATP-dependent activation of nonanoic acid
$$ \text{Nonanoate} + \text{ATP} + \text{CoA} \xrightarrow{\text{RevS}} \text{Nonanoyl-CoA} + \text{AMP} + \text{PP}_i $$
Nomenclature and Synonyms
Systematic Name :
3'-Phosphoadenosine 5'-(3-{(3R)-3-hydroxy-2,2-dimethyl-4-[(3-{[2-(nonanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-4-oxobutyl} dihydrogen diphosphate) sodium salt
Common Synonyms :
The CAS registry number 17331-98-5 applies to the free acid form, while sodium salt variants may have distinct identifiers. Regulatory databases (HMDB, PubChem, LIPID MAPS) maintain standardized entries to prevent nomenclature conflicts.
Properties
Molecular Formula |
C₃₀H₅₂N₇O₁₇P₃S .xNa |
|---|---|
Molecular Weight |
907.76 |
Synonyms |
Nonanoyl-CoA Sodium Salt; Pelargonoyl-CoA Sodium Salt; S-Nonanoate Coenzyme A Sodium Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Role in Metabolism
Nonanoyl CoA is a critical intermediate in fatty acid β-oxidation, where it undergoes enzymatic cleavage to generate acetyl-CoA for the citric acid cycle . It is also implicated in lipid metabolism regulation, particularly in M2 macrophage polarization, where it modulates fatty acid utilization under pathological conditions .
Acyl-CoA derivatives vary in chain length, solubility, and metabolic roles. Below is a comparative analysis of Nonanoyl CoA with other acyl-CoAs:
Structural and Functional Comparison
*Free acid form.
Key Observations:
Chain Length Specificity: Acetyl CoA (C2): Central to carbohydrate and amino acid metabolism. Nonanoyl CoA (C9): Optimized for mitochondrial β-oxidation due to medium-chain solubility . Pentadecanoyl CoA (C15): Used to study long-chain fatty acid oxidation disorders .
Metabolic Pathways: Nonanoyl CoA is catabolized in β-oxidation, while Acetyl CoA feeds into anabolism (e.g., fatty acid synthesis) . Acetoacetyl CoA is a ketogenesis intermediate, linking lipid and carbohydrate metabolism .
Research Utility: Nonanoyl CoA’s deuterated form enables precise metabolic tracing, unlike Acetyl or Pentadecanoyl CoA . Pentadecanoyl CoA is hygroscopic and requires inert storage, whereas Nonanoyl CoA is stable at -20°C .
Solubility and Stability
- Nonanoyl CoA: Water-soluble, stable at -20°C .
- Pentadecanoyl CoA: Requires methanol for dissolution and inert storage due to hygroscopicity .
Preparation Methods
Activation of Nonanoic Acid
Nonanoic acid is activated via conversion to its acyl chloride or mixed anhydride. The acyl chloride route, though efficient, risks hydrolysis under aqueous conditions. Alternatively, nonanoic acid reacts with ethyl chloroformate in the presence of N-methylmorpholine to form a mixed anhydride, which offers better stability. This step is conducted in anhydrous tetrahydrofuran (THF) at -15°C to minimize side reactions.
Conjugation to Coenzyme A
The activated nonanoyl group is coupled to the sulfhydryl group of CoA-SH in a nucleophilic substitution reaction. CoA-SH, dissolved in a buffered solution (pH 7.5–8.5), is slowly added to the activated nonanoic acid under inert atmosphere. The reaction proceeds at 4°C for 12–16 hours to maximize yield while preventing oxidation of the thiol group.
Sodium Salt Formation
Post-conjugation, the free acid form of Nonanoyl CoA is treated with sodium hydroxide (0.1 M) in methanol. The solution is stirred at 25°C for 2 hours, followed by solvent evaporation under reduced pressure. The resulting residue is triturated with cold diethyl ether to precipitate NCAS as a hygroscopic solid.
Enzymatic Synthesis Approaches
Enzymatic methods offer stereospecificity and milder reaction conditions compared to chemical synthesis. Acyl-CoA synthetases (ACS) catalyze the ATP-dependent ligation of nonanoic acid to CoA, producing NCAS in situ.
Substrate Preparation
Nonanoic acid (10 mM) is solubilized in a buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 2 mM dithiothreitol (DTT). CoA (5 mM) and ATP (10 mM) are added to initiate the reaction.
Enzyme Utilization
Recombinant ACS from Escherichia coli (EcACS) demonstrates high activity toward medium-chain fatty acids. The enzyme (0.5–1.0 U/mL) is added to the substrate mixture, which is incubated at 37°C for 1–2 hours. Reaction progress is monitored via HPLC or spectrophotometric assays measuring AMP release.
Product Isolation
The enzymatic reaction is quenched with 10% (v/v) acetic acid, and NCAS is purified via anion-exchange chromatography using DEAE-Sepharose. Elution with a linear NaCl gradient (0–500 mM) in 20 mM Tris-HCl (pH 7.4) separates NCAS from unreacted CoA and ATP.
Purification and Characterization
Crude NCAS preparations require rigorous purification to achieve >95% purity, essential for biochemical assays.
Solvent Fractionation
NCAS is dissolved in a minimal volume of methanol:water (1:1, v/v) and precipitated with 10 volumes of acetone at -20°C. This step removes hydrophobic contaminants and unreacted fatty acids.
Chromatographic Techniques
Reverse-Phase HPLC : A C18 column (250 × 4.6 mm, 5 μm) is employed with a gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B). NCAS elutes at 15–20% B over 30 minutes, detected at 260 nm.
Ion-Pair Chromatography : Tetrabutylammonium phosphate (10 mM, pH 6.5) as the ion-pairing agent enhances resolution of CoA derivatives. A flow rate of 1 mL/min ensures baseline separation from degradation products.
Spectroscopic Characterization
-
UV-Vis Spectroscopy : NCAS exhibits λₘₐₓ at 259 nm (ε = 16,400 M⁻¹cm⁻¹) due to the adenine moiety.
-
Mass Spectrometry : ESI-MS in negative mode confirms the molecular ion [M-H]⁻ at m/z 946.2, with fragmentation patterns matching the nonanoyl-CoA structure.
Industrial-Scale Production Challenges
Scaling NCAS synthesis introduces complexities in stoichiometric control and waste management.
Q & A
Q. What are the optimal synthesis and purification protocols for Nonanoyl Coenzyme A Sodium Salt in enzymatic studies?
this compound can be synthesized via coupling reactions using nonanoyl chloride and Coenzyme A under controlled conditions. Key steps include:
- Acylation : React Coenzyme A with nonanoyl chloride in the presence of triethylamine to form the thioester bond .
- Purification : Use reverse-phase HPLC or ion-exchange chromatography to isolate the product, ensuring >90% purity. Batch-specific analytical validation (e.g., LC-MS) is critical to confirm structural integrity .
- Storage : Lyophilize the purified product and store at -20°C under inert gas to prevent oxidation and hydrolysis .
Q. How should aqueous stock solutions of this compound be prepared and stored to maintain stability?
- Preparation : Dissolve the lyophilized powder in deionized water (pH-adjusted to 6.5–7.5) to a final concentration of 10–50 mM. Filter-sterilize to remove particulates .
- Stability : Avoid freezing-thawing cycles. Aqueous solutions degrade within 24–48 hours; aliquot and use immediately for enzymatic assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data for enzymes utilizing this compound?
Contradictions in or values may arise from:
- Substrate purity : Validate substrate integrity via LC-MS to rule out hydrolysis or oxidation artifacts .
- Assay conditions : Standardize buffer ionic strength (e.g., 50–150 mM NaCl) and temperature (25–37°C). Use isotopic labeling (e.g., -Nonanoyl CoA) to trace reaction progress .
- Cross-validation : Compare results with orthogonal methods like spectrophotometric (absorbance at 260 nm) and fluorometric assays .
Q. What advanced analytical techniques are recommended for quantifying this compound in mitochondrial extracts?
- Extraction : Isolate mitochondrial fractions using differential centrifugation. Use methanol:water (70:30) with 0.1% formic acid for metabolite extraction .
- Detection : Employ LC-MS/MS with a C18 column and negative-ion electrospray ionization. Optimize parameters:
- Ion source : 3.5 kV capillary voltage, 350°C desolvation temperature.
- Quantitation : Use -acetyl CoA as an internal standard .
- Limit of detection : Achieve sub-picomolar sensitivity with optimized MRM transitions (e.g., m/z 803 → 428 for Nonanoyl CoA) .
Critical Considerations
- Ethical and safety protocols : Use chemical-resistant gloves and goggles during synthesis to avoid irritation from acyl chlorides or CoA derivatives .
- Data reproducibility : Include batch-specific certificates of analysis (e.g., purity ≥93%, moisture ≤8%) from suppliers like Cayman Chemical or Santa Cruz Biotechnology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
